molecular formula C24H22N4O3S B10960833 4-(2,5-dimethylphenyl)-5-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}-4H-1,2,4-triazole-3-thiol

4-(2,5-dimethylphenyl)-5-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10960833
M. Wt: 446.5 g/mol
InChI Key: DAXBOTOJLSKAEB-UHFFFAOYSA-N
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Description

4-(2,5-DIMETHYLPHENYL)-5-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-DIMETHYLPHENYL)-5-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps. One common method includes the formation of the triazole ring through a cyclization reaction. The starting materials often include substituted phenyl hydrazines and aldehydes, which undergo cyclization in the presence of a suitable catalyst . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-DIMETHYLPHENYL)-5-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

4-(2,5-DIMETHYLPHENYL)-5-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(2,5-DIMETHYLPHENYL)-5-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE exerts its effects involves interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(2,5-DIMETHYLPHENYL)-5-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and nitrophenyl groups contribute to its versatility in various applications.

Properties

Molecular Formula

C24H22N4O3S

Molecular Weight

446.5 g/mol

IUPAC Name

4-(2,5-dimethylphenyl)-3-[3-[(4-methyl-2-nitrophenoxy)methyl]phenyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C24H22N4O3S/c1-15-7-9-17(3)20(11-15)27-23(25-26-24(27)32)19-6-4-5-18(13-19)14-31-22-10-8-16(2)12-21(22)28(29)30/h4-13H,14H2,1-3H3,(H,26,32)

InChI Key

DAXBOTOJLSKAEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NNC2=S)C3=CC=CC(=C3)COC4=C(C=C(C=C4)C)[N+](=O)[O-]

Origin of Product

United States

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